5-methoxy-N-(3-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Compound X” for brevity, belongs to the class of benzofuran derivatives. Its chemical formula is C18H17NO4. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:
-
Synthesis via Buchwald-Hartwig Coupling
- Compound X can be synthesized through a Buchwald-Hartwig coupling reaction between 5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid and 3-methoxyaniline.
- Palladium catalysts (e.g., Pd(OAc)2, PdCl2(dppf), or Pd(dba)2) are commonly employed.
- The reaction proceeds under mild conditions, providing good yields of Compound X.
-
Alternative Route via Amide Formation
- 5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid can react with 3-methoxyaniline in the presence of coupling agents (e.g., EDC/HOBt) to form the amide bond.
Industrial Production:
- Industrial-scale production typically involves the Buchwald-Hartwig coupling method due to its efficiency and scalability.
Chemical Reactions Analysis
Compound X undergoes several reactions:
Oxidation: It can be oxidized to its corresponding carboxylic acid using strong oxidants like KMnO or Jones reagent.
Reduction: Reduction of the carboxamide group yields the corresponding amine.
Substitution: Halogenation (e.g., bromination or chlorination) at the benzofuran ring is possible.
Common Reagents: Palladium catalysts, reducing agents (e.g., LiAlH), and halogenating agents.
Major Products: The primary products include the carboxylic acid, amine, and halogenated derivatives.
Scientific Research Applications
Compound X finds applications in various fields:
Medicine: It exhibits potential as an analgesic due to its interaction with cannabinoid receptors.
Chemistry: Researchers use it as a building block for designing novel benzofuran-based compounds.
Industry: Its unique properties make it valuable for developing functional materials.
Mechanism of Action
- Compound X acts as a CB1 receptor agonist , affecting the endocannabinoid system. It would be expected to produce dependence similar to other CB1 agonists .
Comparison with Similar Compounds
- Compound X’s distinct feature lies in its atropisomerism, resulting from a significant barrier to rotation (>120 kJ mol–1) .
- Similar Compounds: Other benzofuran derivatives like 5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid and related analogs.
Properties
Molecular Formula |
C18H17NO4 |
---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
5-methoxy-N-(3-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C18H17NO4/c1-11-17(15-10-14(22-3)7-8-16(15)23-11)18(20)19-12-5-4-6-13(9-12)21-2/h4-10H,1-3H3,(H,19,20) |
InChI Key |
CTAOUFQQUHYYKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.